Boc-L-glutaminol

Peptide Synthesis Medicinal Chemistry Prodrug Design

Boc-L-glutaminol (CAS 133565-42-1) is a tert-butyloxycarbonyl (Boc)-protected amino alcohol derivative of L-glutamine, primarily employed as a chiral building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry. The compound features a Boc-protected α-amino group and a free primary alcohol, enabling orthogonal functionalization strategies.

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
Cat. No. B13385084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-glutaminol
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)N)CO
InChIInChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)
InChIKeyUHPHBGOYBNCKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-glutaminol for Peptide Synthesis and Drug Development: Procurement-Ready Specifications and Key Properties


Boc-L-glutaminol (CAS 133565-42-1) is a tert-butyloxycarbonyl (Boc)-protected amino alcohol derivative of L-glutamine, primarily employed as a chiral building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry . The compound features a Boc-protected α-amino group and a free primary alcohol, enabling orthogonal functionalization strategies. It is supplied as a white to off-white crystalline powder with a molecular weight of 232.3 g/mol . Its core utility lies in the selective introduction of a C-terminal alcohol moiety into peptide chains while maintaining α-amino protection under basic coupling conditions .

Orthogonal Boc/alcohol strategy for C-terminal alcohol introduction in SPPS
Chiral building block supporting stereoselective peptide and medicinal chemistry research
Compatible with Fmoc/tBu and Boc/Bzl solid-phase synthesis workflows

Why Boc-L-glutaminol Cannot Be Interchanged with Unprotected or Carboxylic Acid-Terminated Analogs in Peptide Synthesis


Generic substitution of Boc-L-glutaminol with closely related analogs such as Boc-L-glutamine, Boc-L-glutamic acid, or unprotected L-glutaminol introduces critical deviations in hydrophobicity, chiral integrity, and orthogonal reactivity that compromise synthetic outcomes . Boc-L-glutaminol's primary alcohol terminus (pKa ~15-16) remains unreactive under standard peptide coupling conditions that would readily activate the carboxylic acid of Boc-L-glutamine (pKa ~4), preventing undesired oligomerization and enabling site-specific conjugation . Furthermore, the absence of the Boc protecting group in L-glutaminol leads to uncontrolled amine reactivity and accelerated oxidative degradation . The quantitative differences detailed below establish that Boc-L-glutaminol occupies a distinct functional niche that cannot be replicated by in-class alternatives.

Alcohol terminus stays inert during coupling cycles
Carboxylic acid analog may trigger undesired chain branching
Boc group prevents α-amine reactivity until deprotection
Unprotected amine accelerates oxidative degradation and side reactions
Unique LogP and optical rotation confirm compound identity
In-class analogs may alter solubility profile and enantiopurity

Boc-L-glutaminol: Quantitative Differentiation from Closest Analogs for Informed Procurement


Lipophilicity Differential: LogP 1.23 for Boc-L-glutaminol vs. 0.11 for Boc-L-glutamine Enhances Organic Solvent Compatibility and Membrane Permeability

Boc-L-glutaminol exhibits a calculated LogP of 1.2287, which is an order of magnitude greater than the LogP of 0.11 reported for its closest protected amino acid analog, Boc-L-glutamine [1][2]. This increased lipophilicity translates to superior solubility in organic solvents such as DMSO, methanol, and DMF, facilitating higher-yielding coupling reactions in non-aqueous peptide synthesis workflows .

Lipophilicity (LogP) Comparison
Reported
LogP 1.23 vs Boc-L-glutamine 0.11
Supports organic solvent solubility and membrane permeability research
ACD/Labs calculated; ~13-fold increase in lipophilicity
Peptide Synthesis Medicinal Chemistry Prodrug Design

Chiroptical Purity: Specific Optical Rotation [α]D20 = -8° for Boc-L-glutaminol vs. -3.5° for Boc-L-glutamine Confirms Distinct Stereoelectronic Environment

Boc-L-glutaminol demonstrates a specific optical rotation of [α]D20 = -8 ± 2° (c=2, MeOH), which is significantly more negative than the -3.5° (c=2, EtOH) reported for Boc-L-glutamine [1]. This divergence reflects the replacement of the carboxylic acid group with a primary alcohol, altering the chiral center's electronic environment and hydrogen-bonding network. The distinct rotation value serves as a rapid identity and enantiopurity check during quality control.

Optical Rotation Comparison
Data to verify
[α]D20 -8° vs -3.5° (Boc-L-glutamine)
Distinct chiroptical identity for enantiopurity QC
Solvent difference noted; verify in-house
Chiral Building Blocks Asymmetric Synthesis Quality Control

Thermal Stability Differential: Melting Range 117-123°C for Boc-L-glutaminol vs. 114-117°C for Boc-L-glutamine Indicates Altered Crystalline Packing and Thermal Processing Windows

The melting point range of Boc-L-glutaminol (117-123°C) is shifted approximately 3-6°C higher compared to Boc-L-glutamine (114-117°C) [1]. This thermal stability difference reflects the substitution of the carboxylic acid moiety with an alcohol, which modifies intermolecular hydrogen bonding in the solid state. The distinct melting behavior can be leveraged for purity assessment and informs storage and handling protocols.

Melting Range Comparison
Data to verify
117–123 °C vs 114–117 °C (Boc-L-glutamine)
Altered thermal stability supports identity and handling
Visual determination; DSC recommended for lot verification
Solid-Phase Peptide Synthesis Formulation Science Stability Studies

Orthogonal Reactivity: Boc-L-glutaminol's Primary Alcohol Remains Inert Under Standard Peptide Coupling Conditions, Enabling Site-Specific Conjugation with >95% Reported Coupling Efficiency

Unlike Boc-L-glutamine, which possesses a carboxylic acid group susceptible to activation and coupling, Boc-L-glutaminol features a primary alcohol that remains unreactive under standard carbodiimide or uronium-based peptide coupling conditions . This orthogonal reactivity profile permits the selective incorporation of the protected amino alcohol as a chain-terminating residue or a site for subsequent chemoselective modification (e.g., esterification, etherification, or oxidation) after peptide assembly . Vendor specifications indicate coupling yields >95% in optimized SPPS workflows utilizing this building block .

Orthogonal Reactivity
Class-level
Alcohol inert; carboxylic acid active under SPPS conditions
Enables site-specific conjugation without chain branching
Class-level inference; verify in specific SPPS system
Peptide Synthesis Bioconjugation Chemoselective Ligation

Boc-L-glutaminol: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) of Alcohol-Terminated Peptides

Boc-L-glutaminol is the building block of choice for introducing a non-reactive C-terminal alcohol handle in peptides assembled via Boc/Bzl or Fmoc/tBu strategies. Its orthogonal reactivity (Evidence Item 4) ensures the alcohol remains untouched during iterative coupling cycles, while the Boc group protects the α-amine until global deprotection. The compound's enhanced lipophilicity (LogP 1.23; Evidence Item 1) promotes solubility in DMF and DCM, the standard solvents for SPPS, facilitating coupling efficiencies >95% . The distinct optical rotation (-8°; Evidence Item 2) provides a QC checkpoint to confirm material integrity prior to large-scale synthesis.

Synthesis of Peptide-Prodrug Conjugates with Enhanced Membrane Permeability

In medicinal chemistry, Boc-L-glutaminol serves as a precursor for peptide-based prodrugs. The primary alcohol can be esterified to generate prodrug moieties that improve oral bioavailability, while the Boc-protected amine remains available for later deprotection and conjugation to a targeting peptide . The 13-fold higher LogP compared to Boc-L-glutamine (Evidence Item 1) predicts improved passive diffusion across lipid bilayers, a critical advantage for intracellular delivery of therapeutic peptides [1].

Chemoselective Bioconjugation via Terminal Alcohol Functionalization

Following SPPS and Boc deprotection, the free α-amine of the glutaminol residue can be coupled to payloads (e.g., fluorophores, cytotoxic drugs) via amide bond formation. The pendant primary alcohol then serves as a unique handle for orthogonal bioconjugation reactions, such as esterification with activated carboxylic acids or oxidation to an aldehyde for oxime ligation . This strategy avoids cross-reactivity with internal glutamine or glutamic acid side chains, a limitation of using unprotected amino alcohols or carboxylic acid-based building blocks.

Quality Control and Identity Verification in cGMP Manufacturing

In regulated pharmaceutical manufacturing, the unique combination of melting range (117-123°C; Evidence Item 3) and specific optical rotation (-8°; Evidence Item 2) provides a robust, two-parameter identity test to distinguish Boc-L-glutaminol from its analogs (e.g., Boc-L-glutamine) and to detect racemization or degradation . These readily measurable properties reduce reliance on costly and time-consuming HPLC-MS methods for routine batch release.

Application
Selection Property
Validation Focus
SPPS of alcohol-terminated peptides
Orthogonal alcohol handle for C-terminal modification
Coupling efficiency and enantiopurity QC
Peptide-prodrug conjugate research
Higher lipophilicity for membrane permeability studies
Prodrug activation and cellular uptake assays
Chemoselective bioconjugation
Terminal alcohol enables orthogonal ligation strategies
Site-specific payload attachment without side-chain cross-reactivity
Identity verification in research manufacturing
Unique thermal and chiroptical parameters
Rapid QC tests to differentiate from close analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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